![molecular formula C10H12Br2O B2824349 2,4-Dibromo-6-tert-butylphenol CAS No. 15460-12-5](/img/structure/B2824349.png)
2,4-Dibromo-6-tert-butylphenol
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Overview
Description
2,4-Dibromo-6-tert-butylphenol is a chemical compound with the CAS Number: 15460-12-5 . It is typically stored at room temperature and appears as a powder . It is used in various applications due to its properties .
Physical And Chemical Properties Analysis
2,4-Dibromo-6-tert-butylphenol has a molecular weight of 308.01 . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Intermediates
2,4-Dibromo-6-tert-butylphenol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Medicine
This compound is also used in medicine . However, the specific applications in medicine are not detailed in the sources.
Synthesis of Dibenzofuran Derivatives
When 2,4-Dibromo-6-tert-butylphenol is treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran . These compounds could have potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Antioxidative Properties
2,4-Dibromo-6-tert-butylphenol has been used to modify polystyrene, resulting in a compound with antioxidative properties . This modified polystyrene, PS-2,6-DTBP, has been shown to have excellent capability in scavenging superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), and effectively inhibits the oxidation of benzaldehyde .
Heterogeneous Antioxidant
The modified polystyrene, PS-2,6-DTBP, serves as a heterogeneous antioxidant . As a heterogeneous antioxidant with free radical scavenger, PS-2,6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .
Radical Scavenger
The compound has been shown to have excellent capability in scavenging superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) . This property makes it a valuable compound in the field of antioxidant research.
Mechanism of Action
2,4-Di-tert-butylphenol, a related compound, has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors . Another study indicates that 2,4-DTBP could destroy the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-6-tert-butylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURDFVRHGKTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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